molecular formula C8H10N2O3S B12920816 2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate

2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate

Cat. No.: B12920816
M. Wt: 214.24 g/mol
InChI Key: CBNDVGNQKHSWCK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate. The reaction is carried out in ethanol in the presence of potassium carbonate at room temperature . Other methods include the use of sodium ethoxide in ethanol, triethylamine in DMF, or sodium carbonate in DMF . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate involves its interaction with biological targets, such as enzymes and receptors. Pyrimidine derivatives are known to inhibit various enzymes, including those involved in DNA replication and repair

Comparison with Similar Compounds

2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate can be compared with other pyrimidine derivatives, such as:

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate

InChI

InChI=1S/C8H10N2O3S/c1-6(11)13-4-5-14-8-9-3-2-7(12)10-8/h2-3H,4-5H2,1H3,(H,9,10,12)

InChI Key

CBNDVGNQKHSWCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCSC1=NC=CC(=O)N1

Origin of Product

United States

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